(Methanesulfinylsulfanyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

methylsulfinylsulfanylmethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUMJYEQDVBFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310808 |

Source

|

| Record name | Methyl methanethiosulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13882-12-7 |

Source

|

| Record name | Methyl methanethiosulfinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanethiosulfinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013882127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methanethiosulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methanesulfinylsulfanyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-Methyl methanesulfinothioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Methyl Methanethiosulfinate

Abstract

Methyl methanethiosulfinate (MMTSI), an organosulfur compound with the chemical formula C₂H₆OS₂, is a molecule of significant interest due to its presence in various edible plants and its potential biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the chemical synthesis and biosynthesis of MMTSI. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods for characterization. This document is designed to serve as a practical and authoritative resource, grounded in scientific literature, to facilitate further research and application of this versatile compound.

Introduction to Methyl Methanethiosulfinate (MMTSI)

Methyl methanethiosulfinate, also known as S-methyl methanesulfinothioate, is a reactive sulfur species characterized by a thiosulfinate functional group [S(O)-S].[2] It is recognized for its pungent, garlic-like odor and is a key contributor to the flavor profile of certain foods.[1] Beyond its role as a flavor agent, MMTSI is investigated for its potential antimicrobial and other biological properties.[1][3] It is an intermediate in the complex chemistry of organosulfur compounds found in nature, particularly within the Allium and Brassica genera.[2][4] Understanding its formation, both through laboratory synthesis and natural biosynthetic pathways, is crucial for harnessing its potential in various applications.

MMTSI is often discussed in conjunction with a related compound, S-methyl methanethiosulfonate (MMTSO). It is important to distinguish between the thiosulfinate (MMTSI) and the thiosulfonate (MMTSO). MMTSI is an intermediate that can undergo further disproportionation to form MMTSO.[4] This guide will focus primarily on the synthesis and biosynthesis of the thiosulfinate form.

Chemical Synthesis of Methyl Methanethiosulfinate

The chemical synthesis of thiosulfinates, including MMTSI, typically involves the controlled oxidation of their corresponding disulfides. This approach offers a direct and scalable route to obtaining the pure compound for research and development purposes.

Core Principle: Oxidation of Dimethyl Disulfide

The most common laboratory synthesis of MMTSI starts with dimethyl disulfide (DMDS). The core of the synthesis is the selective oxidation of one of the sulfur atoms in the disulfide bond to form the thiosulfinate.

-

Causality Behind Experimental Choices: The choice of an oxidizing agent is critical. A strong oxidizing agent can easily lead to the over-oxidation of the thiosulfinate to the corresponding thiosulfonate (MMTSO) or other byproducts. Therefore, milder and more selective oxidizing systems are preferred. A combination of hydrogen peroxide (H₂O₂) with a suitable catalyst, such as a cyclic seleninate ester, has been shown to be effective for this transformation.[5] The catalyst facilitates the oxygen transfer from H₂O₂ to the disulfide in a controlled manner.[5]

Experimental Protocol: Catalytic Oxidation of DMDS

This protocol is adapted from established methods for the oxidation of disulfides to thiosulfinates.[5]

Materials:

-

Dimethyl disulfide (DMDS)

-

Hydrogen peroxide (30% solution)

-

Cyclic seleninate ester catalyst (e.g., as described by Clennan et al.)

-

Acid catalyst (e.g., trifluoroacetic acid)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl disulfide in dichloromethane.

-

Catalyst Addition: Add the cyclic seleninate ester catalyst and a catalytic amount of acid to the solution.

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirring solution. The temperature should be maintained to prevent over-oxidation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl methanethiosulfinate.

Self-Validation and Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of MMTSI (110.2 g/mol ).[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretch of the thiosulfinate group.

Diagram of Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis and characterization of MMTSI.

Biosynthesis of Methyl Methanethiosulfinate

In nature, MMTSI is formed enzymatically in certain plants, particularly those from the Brassica genus, such as Brussels sprouts and broccoli.[7][8] The biosynthesis is a defense mechanism, initiated in response to tissue damage.

Core Principle: Enzymatic Conversion of S-Methyl-L-Cysteine Sulfoxide (Methiin)

The biosynthetic pathway begins with the precursor molecule, S-methyl-L-cysteine sulfoxide (SMCSO), also known as methiin.[4]

-

Causality Behind the Pathway: When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme alliinase (a cysteine sulfoxide lyase), which is typically sequestered in the plant's vacuoles, comes into contact with its substrate, SMCSO, located in the cytoplasm.[9] This enzymatic reaction cleaves the C-S bond in SMCSO, leading to the formation of highly reactive intermediates: methanesulfenic acid, pyruvate, and ammonia.[9] Two molecules of the unstable methanesulfenic acid then rapidly condense to form one molecule of methyl methanethiosulfinate (MMTSI).[7]

Diagram of MMTSI Biosynthesis

Sources

- 1. CAS 13882-12-7: methyl methanethiosulfinate | CymitQuimica [cymitquimica.com]

- 2. Methyl methanethiosulfinate | C2H6OS2 | CID 95200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Dimethyl Thiosulfinate in Allium Species

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allium, encompassing staples like garlic (A. sativum) and onion (A. cepa), is renowned for its unique flavor profile and therapeutic properties, largely attributed to a class of volatile organosulfur compounds known as thiosulfinates.[1] While allicin (diallyl thiosulfinate) is the most recognized of these compounds, a diverse array of related molecules exists, including dimethyl thiosulfinate (also known as methyl methanethiosulfinate). This guide provides an in-depth examination of the biosynthesis, chemical nature, and natural distribution of dimethyl thiosulfinate across various Allium species. It further details authoritative analytical methodologies for its extraction, identification, and quantification, and discusses its known biological activities, offering a comprehensive resource for professionals in phytochemical research and drug discovery.

Introduction: The Chemical Significance of Allium Thiosulfinates

The characteristic pungent aroma released upon crushing or slicing Allium vegetables is a direct result of a rapid enzymatic reaction.[2] Within the plant's intact cells, non-volatile, odorless amino acid derivatives, specifically S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are physically separated from the enzyme alliinase (E.C. 4.4.1.4).[2][3] The ACSOs are located in the cytoplasm, while alliinase is sequestered in the vacuoles.[2] Mechanical damage to the tissue disrupts these compartments, allowing the enzyme to catalyze the conversion of ACSOs into highly reactive sulfenic acids, which then spontaneously condense to form thiosulfinates.[2][3]

These thiosulfinates are the primary bioactive compounds responsible for many of the health benefits ascribed to Allium species, including antimicrobial, antithrombotic, and antioxidant effects.[4][5] The specific profile of thiosulfinates, including the relative abundance of allyl, methyl, and propyl groups, varies significantly between different Allium species, contributing to their distinct sensory and biological characteristics.[1] Dimethyl thiosulfinate, derived from the methyl precursor, is a key component of this complex chemical signature.

Biosynthesis of Dimethyl Thiosulfinate

The formation of dimethyl thiosulfinate is a specific outcome of the general thiosulfinate biosynthetic pathway, initiated by the precursor S-methyl-L-cysteine sulfoxide (MCSO), or methiin.[1][2]

Core Reaction: When the plant tissue is disrupted, alliinase acts on MCSO, cleaving the C-S bond to produce two key intermediates: pyruvic acid, ammonia, and methanesulfenic acid (CH₃SOH).[6] This highly unstable sulfenic acid intermediate then undergoes a rapid self-condensation reaction. Two molecules of methanesulfenic acid condense, eliminating one molecule of water to form the stable thiosulfinate, S-methyl methanethiosulfinate, commonly known as dimethyl thiosulfinate.[7]

// Nodes MCSO [label="S-Methyl-L-cysteine\nsulfoxide (MCSO)\n(in Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alliinase [label="Alliinase\n(in Vacuole)", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Tissue Disruption\n(Cutting, Crushing)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; MSA [label="Methanesulfenic Acid\n(CH₃SOH)\n(Highly Reactive Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMTS [label="Dimethyl Thiosulfinate\n(CH₃S(O)SCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Pyruvic Acid + Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MCSO -> Disruption [style=invis]; Alliinase -> Disruption [style=invis]; Disruption -> MSA [label=" Alliinase Catalysis"]; Disruption -> Byproducts [label=" Alliinase Catalysis"]; MSA -> DMTS [label="Condensation\n(-H₂O)"];

// Invisible edge for alignment edge[style=invis]; subgraph { rank=same; MCSO; Alliinase; } } enddot Caption: Biosynthesis of Dimethyl Thiosulfinate.

It is crucial to understand that in species containing multiple ACSO precursors, such as S-allyl-L-cysteine sulfoxide (alliin) and MCSO in garlic, hetero-coupling can occur.[2] This results in the formation of mixed thiosulfinates like S-allyl methanethiosulfinate (allyl methyl thiosulfinate). Therefore, the relative abundance of dimethyl thiosulfinate is directly dependent on the concentration of its specific precursor, MCSO, and the competitive formation of other thiosulfinates.

Natural Occurrence and Distribution

While all Allium plants contain methyl groups, the concentration of MCSO and consequently the yield of dimethyl thiosulfinate varies dramatically across species and even cultivars.[1] This variation is a key tool in chemotaxonomic studies.

-

High Occurrence: Chinese chive (A. tuberosum) is unique among commonly studied species for its preponderance of methyl-group thiosulfinates, making it a primary natural source of dimethyl thiosulfinate.[1]

-

Moderate to Low Occurrence: In garlic (A. sativum), the allyl group is overwhelmingly dominant.[1] Dimethyl thiosulfinate is present but typically constitutes only a small fraction (e.g., 1-2%) of the total thiosulfinates.[4] However, factors like climate can influence this ratio; garlic grown in warmer climates tends to produce more methyl thiosulfinates compared to that grown in cooler conditions.[1] A reduction in the synthesis of MCSO is believed to be a stress response in garlic grown in colder climates.[2]

-

Variable Occurrence in Onion and Relatives: In onion (A. cepa), scallion (A. fistulosum), shallot (A. ascalonicum), and leek (A. porrum), allyl groups are absent, and the primary thiosulfinates are formed from methyl and propyl precursors.[1] The methyl/propyl ratio varies among these species, directly impacting the potential yield of dimethyl thiosulfinate.[1]

Table 1: Comparative Abundance of Total Thiosulfinates in Allium Species

| Allium Species | Common Name | Average Total Thiosulfinates (µmol/g fresh weight) | Typical Methyl Group Contribution |

| A. sativum | Garlic | 15 - 36 | Low to Moderate |

| A. ursinum | Wild Garlic (Ramsoms) | ~21 | Moderate |

| A. ampeloprasum | Elephant Garlic | 3 - 5 | Moderate |

| A. tuberosum | Chinese Chive | ~2 | High (Preponderant) |

| A. cepa | Onion (Yellow/Red) | 0.14 - 0.35 | Variable (vs. Propyl) |

| A. ascalonicum | Shallot | ~0.25 | Variable (vs. Propyl) |

| A. schoenoprasum | Chive | ~0.19 | Variable (vs. Propyl) |

| A. porrum | Leek | ~0.15 | Variable (vs. Propyl) |

| A. fistulosum | Scallion | ~0.08 | Variable (vs. Propyl) |

| Source: Data compiled from Block et al. (1992) as cited in Benkeblia and Lanzotti (2007).[1][2] |

Analytical Methodologies

The inherent instability of thiosulfinates necessitates precise and rapid analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identification, particularly of the more volatile decomposition products.[3][8]

Extraction Protocol

Rationale: The primary challenge in extraction is to efficiently solubilize the polar thiosulfinates while simultaneously and immediately inactivating the alliinase enzyme to prevent further chemical changes. A hydro-alcoholic solution is ideal for this purpose.[2]

Step-by-Step Protocol: Quenched Extraction for HPLC Analysis

-

Sample Preparation: Weigh 1.0 g of fresh Allium tissue (e.g., garlic clove, onion bulb) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.

-

Extraction: Immediately transfer the powder to a centrifuge tube containing 10 mL of a pre-chilled extraction solvent (e.g., 50:50 acetonitrile:water or methanol:water). The organic solvent denatures and precipitates the alliinase, effectively quenching the reaction.

-

Vortexing & Sonication: Vortex the mixture vigorously for 2 minutes. Follow with ultrasonication in a cold water bath for 15 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

-

Analysis: Analyze the sample immediately via HPLC to minimize degradation of the thiosulfinates.

// Nodes Start [label="Start: Fresh Allium Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freeze [label="1. Flash-Freeze\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind [label="2. Homogenize\n(Cryogenic Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="3. Quenched Extraction\n(Acetonitrile/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonicate [label="4. Vortex & Sonicate\n(Cold Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="5. Centrifuge\n(10,000 x g, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="6. Filter Supernatant\n(0.22 µm Syringe Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="7. Immediate HPLC Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Freeze; Freeze -> Grind; Grind -> Extract; Extract -> Sonicate; Sonicate -> Centrifuge; Centrifuge -> Filter; Filter -> Analyze; } enddot Caption: Workflow for Thiosulfinate Extraction.

HPLC Quantification

Rationale: Reversed-phase HPLC with UV detection is the most common and reliable method for separating and quantifying different thiosulfinates.[9] The chromophore in the thiosulfinate functional group allows for detection in the low UV range.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically required to resolve the various thiosulfinates.

-

Solvent A: Water (with 0.1% formic acid to improve peak shape).

-

Solvent B: Acetonitrile (or Methanol).

-

-

Gradient Program: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of ~220 nm or 254 nm.[10]

-

Quantification: Based on an external standard curve prepared from a purified dimethyl thiosulfinate standard or a related, commercially available standard like allicin, with appropriate response factor correction.

Biological Activity and Drug Development Potential

Thiosulfinates exert their biological effects primarily through their reactivity with thiol (-SH) groups in proteins, such as the amino acid cysteine.[5] The electrophilic sulfur atom of the thiosulfinate bond readily reacts with nucleophilic thiolate ions, leading to protein modification and modulation of cellular function.[5]

While less studied than allicin, dimethyl thiosulfinate (often referred to as MMTS in biological literature) has demonstrated significant bioactivity:

-

Antimicrobial Properties: Dimethyl thiosulfinate has shown broad-spectrum antimicrobial activity.[5] Its efficacy against various bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.[11]

-

Anti-oomycete Activity: It has been identified as a potent inhibitor of oomycetes like Phytophthora infestans, the causative agent of potato late blight disease.[12][13] This suggests applications in agriculture as a natural fungicide.

-

Toxicity Considerations: It is important to note that dimethyl thiosulfinate also exhibits non-negligible toxicity towards a range of non-target organisms, including bacteria, nematodes, and plants, which must be considered in its development for field applications.[12][13]

The potent and broad bioactivity of dimethyl thiosulfinate makes it an interesting lead compound for drug development.[5] Its small, simple structure is amenable to synthetic modification to enhance potency against specific targets while potentially reducing off-target toxicity.

Conclusion and Future Perspectives

Dimethyl thiosulfinate is an integral, albeit often minor, component of the complex chemical arsenal of Allium species. Its biosynthesis from S-methyl-L-cysteine sulfoxide is a fundamental process that contributes to the unique chemical fingerprint of species like Chinese chives, garlic, and onions. Understanding its natural distribution and the factors influencing its concentration is vital for chemotaxonomy, food science, and natural product discovery.

For drug development professionals, dimethyl thiosulfinate represents a promising, naturally-derived scaffold. Future research should focus on elucidating its specific molecular targets, exploring its synergistic effects with other phytochemicals, and synthesizing novel analogs with improved therapeutic indices. Continued advancements in analytical chemistry will further enable the precise profiling of this and other labile sulfur compounds, unlocking the full potential of Allium chemistry for human health and agriculture.

References

-

Benkeblia, N., & Lanzotti, V. (2007). Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. Food, 1(2), 193-201. [Link]

-

Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2020). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. Foods, 9(11), 1581. [Link]

-

Lanzotti, V. (2006). The analysis of onion and garlic. Journal of Chromatography A, 1112(1-2), 3-22. [Link]

-

Olech, Z., & Zaborska, W. (2012). A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. Polish Journal of Food and Nutrition Sciences, 62(1), 23-29. [Link]

-

Rusu, T., Vlase, L., Gheldiu, A. M., & Oniga, I. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(3), 371-377. [Link]

-

Wallock-Richards, D., Doherty, C. J., Doherty, M., Clarke, D. J., & Govan, J. (2014). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules, 19(11), 18055-18082. [Link]

-

Benkeblia, N. (2007). Allium Thiosulfinates: Chemistry, Biological Properties and their Potential Utilization in Food Preservation. Global Science Books. [Link]

-

Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Allium chemistry: HPLC analysis of thiosulfinates from onion, garlic, wild garlic (ramsoms), leek, scallion, shallot, elephant (great-headed) garlic, chive, and Chinese chive. Uniquely high allyl to methyl ratios in some garlic samples. Journal of Agricultural and Food Chemistry, 40(12), 2418-2430. [Link]

-

Cordovez, V., Carrion, V. J., Et-Tubu, S., de Jager, V., & Raaijmakers, J. M. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens, 9(6), 496. [Link]

-

Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine Sulfoxides and Alliinase Activity of Some Allium Species. Journal of Agricultural and Food Chemistry, 48(8), 3520-3525. [Link]

-

Shang, A., Cao, S., Xu, X., Gan, R., Tang, G., Kuang, R., ... & Li, H. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. [Link]

-

Arnault, I., & Auger, J. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Chromatography A, 1463, 1-22. [Link]

-

Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine sulfoxides and alliinase activity of some Allium species. Journal of Agricultural and Food Chemistry, 48(8), 3520-3525. [Link]

-

Kubec, R., Drhova, V., & Velisek, J. (2000). Cysteine Sulfoxides and Alliinase Activity of Some Allium Species. ResearchGate. [Link]

-

Richards, D. W., Gaysin, A., & Melander, C. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences, 24(10), 8617. [Link]

-

Rusu, T., Vlase, L., Gheldiu, A. M., & Oniga, I. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. ResearchGate. [Link]

-

Hori, M., & Shiojiri, T. (2021). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Natural Medicines, 75(3), 634-641. [Link]

-

Çelik, S. E., & Çelik, S. (2024). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography-ultraviolet detection. Turkish Journal of Chemistry, 48(2), 346-357. [Link]

-

Cordovez, V., Carrion, V. J., Et-Tubu, S., de Jager, V., & Raaijmakers, J. M. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? Pathogens, 9(6), 496. [Link]

-

Bhatt, P., & Kushwaha, R. (2014). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. International Journal of Green Pharmacy, 8(3), 170-175. [Link]

-

Imai, J., & Ide, N. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). Experimental and Therapeutic Medicine, 19(2), 1547-1552. [Link]

-

Gnanavel, V., & Mary, M. A. (2017). Analysis of bioactive compounds in methanol extract of Aplotaxis auriculata rhizome using GC-MS. Journal of Pharmacognosy and Phytochemistry, 6(3), 20-23. [Link]

-

Kubec, R., & Musah, R. A. (2011). Studies of a Novel Cysteine Sulfoxide Lyase from Petiveria alliacea: The First Heteromeric Alliinase. Phytochemistry, 72(1), 59-67. [Link]

-

García-Giménez, J. L., Mena-Mollá, S., Olaso-Gonzalez, G., Monsalve, M., & Pallardó, F. V. (2023). Thiosulfinate-Enriched Allium sativum Extract Exhibits Differential Effects between Healthy and Sepsis Patients: The Implication of HIF-1α. Antioxidants, 12(4), 819. [Link]

-

González-Fandos, E., Santos, J. A., & García-López, M. L. (2018). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Foods, 7(12), 199. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. blognutritionsante.com [blognutritionsante.com]

- 3. researchgate.net [researchgate.net]

- 4. agro.icm.edu.pl [agro.icm.edu.pl]

- 5. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 7. Studies of a Novel Cysteine Sulfoxide Lyase from Petiveria alliacea: The First Heteromeric Alliinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxwellsci.com [maxwellsci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (Methanesulfinylsulfanyl)methane in Biological Systems

Executive Summary

(Methanesulfinylsulfanyl)methane, also known as S-methyl methanethiosulfinate (MMTSI), is a reactive organosulfur compound originating from the enzymatic degradation of S-methyl-L-cysteine sulfoxide (SMCSO) in Allium and Brassica vegetables.[1] While structurally simpler than allicin, the principal thiosulfinate from garlic, MMTSI shares a core bio-reactive moiety—the thiosulfinate group (-S(O)-S-)—which dictates its mechanism of action. This guide elucidates that the primary biological mechanism of MMTSI is not direct antioxidant activity, but rather its function as a potent electrophile. Its reactivity with biological thiols, such as cysteine residues in proteins, is the foundational event that triggers a cascade of downstream cellular effects. The principal and most studied consequence of this reactivity is the activation of the Keap1-Nrf2 signaling pathway, which leads to the transcription of a battery of cytoprotective and antioxidant enzymes. This indirect antioxidant and detoxification response, coupled with its ability to disrupt microbial thiol-redox homeostasis, defines its therapeutic potential.

Introduction: The Chemical Biology of Organosulfur Thiosulfinates

Organosulfur compounds from edible plants, particularly those from the Allium (e.g., garlic, onion) and Brassica (e.g., broccoli, cabbage) genera, are of significant interest in drug discovery for their diverse health benefits.[1] These benefits are largely attributed to a class of reactive metabolites known as thiosulfinates.[2] Upon tissue damage, such as crushing or chewing, compartmentalized precursors like S-alk(en)yl-L-cysteine-S-oxides are acted upon by the enzyme alliinase, leading to the formation of highly reactive sulfenic acids. These intermediates rapidly condense to form thiosulfinates.

This compound (MMTSI) is a prominent thiosulfinate derived from the precursor S-methyl-L-cysteine sulfoxide (SMCSO).[1] Unlike its more famous analogue, allicin (diallyl thiosulfinate), MMTSI is a symmetric thiosulfinate with methyl groups. Its biological activity is intrinsically linked to the chemical properties of the thiosulfinate functional group, which acts as a potent electrophile in biological systems.

Physicochemical Properties and Bio-reactivity of this compound

The key to understanding MMTSI's mechanism of action lies in its chemical structure:

Chemical Structure: CH₃-S(O)-S-CH₃

The sulfur atom bonded to oxygen is electron-deficient, making it a prime target for nucleophilic attack. In biological systems, the most abundant and reactive nucleophiles are thiol (sulfhydryl) groups (-SH), found in the amino acid cysteine and the master antioxidant glutathione (GSH). The reaction between a thiosulfinate and a biological thiol is known as S-thiolation . This covalent interaction is the primary molecular initiating event for the majority of MMTSI's observed biological effects.

Core Mechanisms of Action

3.1 Primary Molecular Interaction: Covalent Modification of Biological Thiols

The central mechanism of MMTSI is its reaction with low-molecular-weight thiols (like GSH) and cysteine residues within proteins. This reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the thiosulfinate group.

This interaction has two immediate consequences:

-

Depletion of Intracellular Glutathione: MMTSI rapidly reacts with GSH, the cell's primary non-protein thiol buffer, leading to a state of mild oxidative stress.

-

Modification of Protein Cysteines: MMTSI can directly modify reactive cysteine residues on various proteins, altering their structure and function. This is particularly important for proteins that act as cellular sensors for oxidative stress, such as Keap1.

3.2 Indirect Antioxidant & Cytoprotective Effects: Activation of the Keap1-Nrf2 Signaling Pathway

The most significant outcome of MMTSI's thiol-reactivity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant and detoxification responses. This is considered an indirect antioxidant mechanism.

Mechanism of Nrf2 Activation:

-

Basal State: Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by binding to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 contains several highly reactive cysteine residues that act as sensors for cellular stress. It also functions as an adapter for an E3 ubiquitin ligase complex, which constantly targets Nrf2 for proteasomal degradation.

-

Electrophilic Challenge: MMTSI, acting as an electrophile, covalently modifies the sensor cysteines on Keap1.

-

Conformational Change and Nrf2 Release: This S-thiolation induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and target it for degradation.

-

Nuclear Translocation & Gene Transcription: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 cytoprotective genes.

-

Upregulation of Protective Proteins: This binding initiates the transcription of Phase II detoxification enzymes, antioxidant proteins, and proteins involved in glutathione homeostasis, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Heme oxygenase-1 (HO-1)

-

Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

-

Glutathione S-transferases (GSTs).

-

The diagram below illustrates this critical signaling pathway.

3.3 Antimicrobial Activity: Disruption of Microbial Thiol-Redox Homeostasis

The antimicrobial properties of thiosulfinates like MMTSI stem from the same thiol-reactive mechanism.[2] In microorganisms, this reactivity leads to:

-

Enzyme Inactivation: Critical enzymes that rely on cysteine residues in their active sites for catalytic activity can be irreversibly inhibited by MMTSI.

-

Disruption of Redox Balance: The microbial glutathione pool and other thiol-based redox systems are crucial for survival. MMTSI depletes these resources, leading to overwhelming oxidative stress and cell death.

This broad mechanism accounts for the activity of thiosulfinates against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Quantitative Bioactivity Profile: A Comparative Analysis

| Feature | This compound (MMTSI) | Allicin (Diallyl Thiosulfinate) |

| Primary Mechanism | Thiol-reactive electrophile | Thiol-reactive electrophile |

| Nrf2 Activation | Inferred to be a potent activator via Keap1 modification. | Demonstrated activator of the Nrf2 pathway.[2] |

| Antimicrobial Spectrum | Described as having significant antimicrobial properties.[2] | Broad spectrum against bacteria and fungi, with MICs often in the low µg/mL range.[3] |

| Key Precursor | S-methyl-L-cysteine sulfoxide (SMCSO) | S-allyl-L-cysteine sulfoxide (Alliin) |

| Natural Source | Brassica (e.g., Cabbage), Allium spp.[1] | Allium sativum (Garlic) |

| Relative Stability | Generally more stable than allicin.[2] | Highly unstable, especially with heat.[2] |

Methodologies for Mechanistic Elucidation

To validate the proposed mechanisms of action for MMTSI or similar electrophilic compounds, a series of well-defined experimental protocols are required. The following provides step-by-step, self-validating methodologies for key assays.

5.1 Protocol: Cellular Nrf2 Activation Reporter Assay

This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Causality: An increase in luciferase activity is a direct measure of ARE-dependent gene transcription, which is the final output of the Nrf2 pathway. This provides strong evidence that the compound activates this specific cytoprotective system.

Methodology:

-

Cell Seeding: Seed HepG2-ARE cells (human liver cells stably transfected with an ARE-luciferase reporter construct) into a white, clear-bottom 96-well plate at a density of ~10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of MMTSI in appropriate cell culture medium. Typical concentration ranges for initial screening are 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the MMTSI dilutions. Include the following essential controls:

-

Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used to dissolve MMTSI. This represents the baseline (1-fold induction).

-

Positive Control: A known Nrf2 activator, such as sulforaphane (~5 µM), to validate that the cell system is responsive.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

-

Luminescence Measurement:

-

Equilibrate the plate and luciferase reagent (e.g., ONE-Glo™) to room temperature.

-

Add a volume of luciferase reagent equal to the culture medium volume in each well (e.g., 100 µL).

-

Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis: Normalize the raw luminescence units (RLU) of MMTSI-treated wells to the average RLU of the vehicle control wells to determine the "Fold Induction." Plot Fold Induction vs. MMTSI concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

5.2 Protocol: Quantification of Intracellular Glutathione (GSH) Depletion

This assay measures the level of free thiols, primarily GSH, in cells after exposure to MMTSI. A decrease in GSH is direct evidence of the compound's thiol reactivity.

Causality: Ellman's reagent (DTNB) reacts specifically with free thiol groups to produce a colored product. A reduction in this signal in MMTSI-treated cells compared to controls directly demonstrates that the compound has consumed the intracellular pool of free thiols, confirming its primary molecular interaction.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, HepG2) in a 6-well plate. Grow to ~80-90% confluency. Treat with MMTSI (at a concentration known to activate Nrf2, e.g., 10-50 µM), a vehicle control, and a positive control for GSH depletion (e.g., BSO) for a short duration (e.g., 1-4 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into an appropriate lysis buffer that preserves thiols.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) for normalization purposes.

-

GSH Assay (Ellman's Reagent - DTNB):

-

Prepare a GSH standard curve (e.g., 0-100 µM) in lysis buffer.

-

In a 96-well plate, add 50 µL of each cell lysate supernatant and 50 µL of each GSH standard.

-

Add 100 µL of a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and GSH reductase.

-

Add NADPH to initiate the reaction. The reductase recycles the oxidized glutathione (GSSG) back to GSH, allowing for measurement of the total glutathione pool.

-

Incubate for 15 minutes at room temperature.

-

-

Measurement: Read the absorbance at 405-415 nm.

-

Data Analysis: Calculate the GSH concentration in each sample using the standard curve. Normalize the GSH concentration to the total protein concentration for each sample (e.g., nmol GSH / mg protein). Compare the normalized GSH levels in MMTSI-treated cells to the vehicle control.

5.3 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of MMTSI that prevents the visible growth of a specific microorganism.

Causality: This is a functional assay that directly measures the antimicrobial effect. By identifying the minimum concentration needed for inhibition, it quantifies the potency of the compound against different microbes.

Methodology:

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., E. coli, S. aureus) into appropriate broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (~5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of MMTSI in the broth. The final volume in each well should be 100 µL.

-

Controls:

-

Positive Control: A well with a known antibiotic (e.g., ampicillin) to ensure the bacteria are susceptible.

-

Negative (Growth) Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Inoculation: Add 100 µL of the standardized microbial suspension to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of MMTSI in which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Directions

The mechanism of action of this compound is fundamentally rooted in its chemistry as a thiol-reactive electrophile. Its biological effects are not those of a classical chain-breaking antioxidant but are instead mediated by the covalent modification of cellular thiols. This primary interaction leads to the activation of the Nrf2 cytoprotective pathway, providing an indirect but powerful antioxidant and detoxification response, and simultaneously underlies its broad-spectrum antimicrobial activity. For drug development professionals, MMTSI represents a valuable lead compound. Its relatively simple structure and potent ability to modulate the Keap1-Nrf2 axis make it an attractive scaffold for designing novel therapeutics for diseases rooted in oxidative stress and inflammation. Future research should focus on obtaining precise quantitative data (EC₅₀, MIC) for the pure compound and exploring its pharmacokinetic and pharmacodynamic properties in vivo to fully realize its therapeutic potential.

References

- University of Cambridge. (2025). Methyl Methanethiosulfonate, the Main Human Metabolite of S-L-Cysteine Sulfoxide from Broccoli, Has Anticancer Properties in Prostate Cancer Cells. Molecular Nutrition & Food Research.

-

Gruhlke, M. C. H., et al. (2018). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Scientific Reports. [Link]

-

Petri, L., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95200, Methyl methanethiosulfinate. [Link]

-

Borrego-Sánchez, A., et al. (2025). Biomolecular Insights Into the Antifungal Activity of Allium Species Constituents: From Mechanisms to Applications. Briefings in Functional Genomics. [Link]

-

ResearchGate. (2019). Comparison of whole garlic cloves and crushed garlic of the same weight.... [Link]

-

ResearchGate. (2022). Minimum Bactericidal Concentration (MBC) of PTS and PTSO against target bacteria. [Link]

-

Spandidos Publications. (2019). Volatile compounds of fresh and processed garlic (Review). [Link]

-

Taylor & Francis Online. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. [Link]

-

Figshare. (2017). SUPPLEMENTARY MATERIAL. [Link]

Sources

Physical and chemical properties of (Methanesulfinylsulfanyl)methane

An In-depth Technical Guide to (Methanesulfinylsulfanyl)methane: Properties, Synthesis, and Applications

Introduction

This compound, also known as methyl methanethiosulfinate, is an organosulfur compound that holds significant interest for researchers in organic synthesis and drug discovery.[1] As a key reactive intermediate and a naturally occurring molecule, a thorough understanding of its physical and chemical properties is crucial for its effective application. This guide provides a comprehensive overview of this compound, detailing its structure, properties, synthesis, reactivity, and handling, tailored for scientists and professionals in the chemical and pharmaceutical fields.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound[2]

-

Common Synonyms: Methyl methanethiosulfinate, S-Methyl methanethiosulfinate, Dimethyl thiosulfinate[2][3]

-

CAS Number: 13882-12-7[3]

-

Molecular Formula: C₂H₆OS₂[2]

-

Molecular Weight: 110.20 g/mol [3]

-

InChI Key: RRGUMJYEQDVBFP-UHFFFAOYSA-N[2]

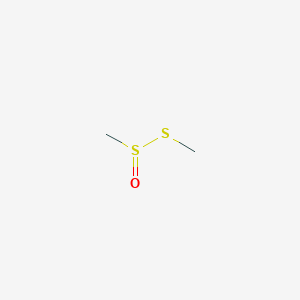

Molecular Structure

This compound features a disulfide bond with one of the sulfur atoms being oxidized to a sulfoxide. This structure is key to its reactivity.

Caption: 2D structure of this compound.

Physical Properties

Tabulated Physical Data

| Property | Value | Source |

| Molecular Weight | 110.20 g/mol | PubChem[3] |

| Boiling Point | 121.2°C (estimated) | ChemicalBook[4] |

| Density | 1.160 g/cm³ (estimated) | ChemicalBook[4] |

| Refractive Index | 1.5700 (estimated) | ChemicalBook[4] |

| LogP | -0.300 (estimated) | ChemicalBook[4] |

Appearance and Solubility

This compound is a colorless to pale yellow liquid with a characteristic pungent, garlic- or onion-like odor due to its sulfur content.[1] It is soluble in organic solvents and has limited solubility in water.[1]

Chemical Properties and Reactivity

Synthesis of this compound

A convenient method for the preparation of S-Methyl Methanethiosulfonate (MMTS) involves the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride.[5]

Experimental Protocol: Synthesis from DMSO [5]

-

Reaction Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel. The system is connected to a bubbler.

-

Initial Reagents: The flask is charged with DMSO (1.0 mol) and acetonitrile. The mixture is cooled to below -15°C using a dry ice/acetone bath.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride (0.2 mol) in acetonitrile is added dropwise to the cooled DMSO solution, maintaining the internal temperature below -10°C. Gas evolution will be observed.

-

Reaction Progression: After the addition is complete, the reaction is stirred for an additional 10 minutes at -20°C.

-

Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. Methanol is added to quench the reaction and trap byproducts.

-

Purification: The product is purified by vacuum distillation.

Causality Behind Experimental Choices:

-

The low temperature is crucial to control the exothermic reaction between DMSO and oxalyl chloride and to prevent unwanted side reactions.

-

Acetonitrile is used as a solvent due to its suitable boiling point and its ability to dissolve the reactants.

-

The addition of methanol helps to trap formaldehyde, a byproduct, which simplifies the purification process.[5]

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

This compound is noted for its reactivity, particularly towards nucleophiles.[1] The sulfur-sulfur bond is susceptible to cleavage, making it a useful reagent in organic synthesis. It can act as a sulfenylating agent, introducing a methylthio group (-SMe) to various substrates.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While detailed spectra are best obtained from dedicated databases, some general characteristics can be noted:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would show signals corresponding to the two distinct methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretch.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in several areas:

-

Organic Synthesis: It serves as a precursor for the synthesis of other sulfur-containing compounds, such as thiols and thioesters.[6]

-

Flavor and Fragrance Industry: Its characteristic odor contributes to the aroma profile of certain foods.[1]

-

Biological Activity: As a naturally occurring compound in some Allium species, it is investigated for potential antimicrobial and other biological properties.[1][3] The study of such organosulfur compounds is relevant in drug discovery, where they can serve as scaffolds or pharmacophores.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance.

-

GHS Classification:

Handling and Storage Recommendations

Due to its toxicity, strict safety precautions are necessary when handling this compound.[1]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95200, Methyl methanethiosulfinate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 297, Methane. [Link]

-

ChemBK. (methyldisulfanyl)methane. [Link]

-

Cheméo. Chemical Properties of Methane, (methylsulfinyl)(methylthio)- (CAS 33577-16-1). [Link]

-

Wikipedia. Methane. [Link]

-

Britannica. Methane | Definition, Properties, Uses, & Facts. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

-

MDPI. Optical Methods of Methane Detection. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21411153, (Methanesulfinyl)(methanesulfonyl)methane. [Link]

-

Research Core Facilities. MATERIAL SAFETY DATA SHEET. [Link]

-

Unknown Source. MATERIAL SAFETY DATA SHEET. [Link]

-

Wikipedia. Methanethiol. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]

-

Spectroscopy Online. Detecting Methane Emissions: How Spectroscopy is Contributing to Sustainability Efforts. [Link]

-

Miller Welding Supply & Industrial Gases. Methane CH4 Safety Data Sheet SDS P4618. [Link]

-

ResearchGate. The methane absorption spectrum near 1.73 µm (5695-5850 cm −1 ): Empirical line lists at 80 K and 296 K and rovibrational assignments. [Link]

-

OSTI.gov. SYNTHESIS OF METHANE FROM BIO SYNGAS IN A FIXED BED REACTOR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18757404, Methylsulfinylmethane sulfate. [Link]

-

CO Meeting Organizer. Laser Absorption Spectroscopy of Methane, Ethane and Methyl Mercaptan at The Cedars, a Mars Analog Site. [Link]

-

ResearchGate. Transformation of dimethyl Sulfoxide into bis(methylsulfanyl)methane. [Link]

-

Royal Society of Chemistry. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

Sources

- 1. CAS 13882-12-7: methyl methanethiosulfinate | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Methyl methanethiosulfinate | C2H6OS2 | CID 95200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl methanethiosulfinate | 13882-12-7 [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. S-Methyl methanethiosulfonate 97 2949-92-0 [sigmaaldrich.com]

A Spectroscopic Guide to Methyl Methanethiosulfinate for the Research Professional

This technical guide provides a detailed analysis of the spectroscopic data for methyl methanethiosulfinate (C₂H₆OS₂), a key organosulfur compound of interest in flavor chemistry, natural products research, and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Chemical Identity of Methyl Methanethiosulfinate

Methyl methanethiosulfinate, with the CAS number 13882-12-7, is a reactive sulfur species characterized by a thiosulfinate functional group (-S(O)-S-).[1][2][3] It is a colorless to pale yellow liquid with a characteristic pungent, garlic- or onion-like odor.[3] This compound is found naturally in some plants of the Allium genus and is a metabolite of S-methyl cysteine sulfoxide.[4] Its unique chemical properties and potential biological activities, including antimicrobial effects, make it a molecule of significant interest.[3]

A precise understanding of its spectroscopic signature is paramount for its unambiguous identification, whether in complex natural extracts or as a synthetic product. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure of methyl methanethiosulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl methanethiosulfinate, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy: Proton Environments

While a publicly available, high-resolution ¹H NMR spectrum for methyl methanethiosulfinate is not readily found in the searched literature, we can predict the expected spectrum based on its chemical structure and data from analogous compounds. The molecule possesses two distinct methyl groups, one attached to the sulfinyl sulfur and the other to the thio sulfur.

-

CH₃-S(O)-: This methyl group is adjacent to the more electronegative sulfinyl group, which will deshield the protons, causing them to resonate at a higher chemical shift (further downfield).

-

CH₃-S-: This methyl group is attached to the less electronegative thio sulfur, and its protons will therefore be more shielded, resonating at a lower chemical shift (further upfield).

Given the absence of adjacent protons, both signals are expected to appear as sharp singlets.

Caption: Predicted ¹H NMR signals for methyl methanethiosulfinate.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum of methyl methanethiosulfinate is expected to show two distinct signals, corresponding to the two non-equivalent methyl carbons. Similar to the proton NMR, the carbon attached to the sulfinyl group will be more deshielded and appear at a higher chemical shift. A reference for the ¹³C NMR spectrum of methyl methanethiosulfinate can be found in the Journal of Organic Chemistry.[4]

Table 1: Summary of Predicted NMR Data for Methyl Methanethiosulfinate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 - 3.0 | Singlet | CH₃-S(O)- |

| ¹H | ~2.2 - 2.7 | Singlet | CH₃-S- |

| ¹³C | Higher δ | - | CH₃-S(O)- |

| ¹³C | Lower δ | - | CH₃-S- |

Infrared (IR) Spectroscopy: Functional Group Analysis

-

S=O Stretch: The most prominent and diagnostic peak in the IR spectrum of a thiosulfinate is the strong absorption due to the S=O stretching vibration. This typically appears in the range of 1080-1110 cm⁻¹.

-

S-S Stretch: The disulfide bond stretch is generally weak and can be difficult to observe, typically appearing in the range of 400-500 cm⁻¹.

-

C-H Stretch: The stretching vibrations of the methyl C-H bonds will be observed in the region of 2900-3000 cm⁻¹.

-

C-H Bend: The bending vibrations of the methyl groups will appear around 1375-1450 cm⁻¹.

Caption: Predicted characteristic IR absorptions for methyl methanethiosulfinate.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of methyl methanethiosulfinate is available and well-characterized.[1][4]

The molecular formula of methyl methanethiosulfinate is C₂H₆OS₂, giving it a molecular weight of approximately 110.2 g/mol .[4] The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 110.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for thiosulfinates involve cleavage of the S-S and C-S bonds.

Table 2: Major Ions in the Mass Spectrum of Methyl Methanethiosulfinate

| m/z | Relative Intensity | Proposed Fragment |

| 110 | Present | [CH₃S(O)SCH₃]⁺ (Molecular Ion) |

| 64 | High | [CH₃S(O)]⁺ or [S₂]⁺ |

| 47 | High | [CH₃S]⁺ |

Caption: Proposed major fragmentation pathways for methyl methanethiosulfinate.

Experimental Protocols

Synthesis of Methyl Methanethiosulfinate

A common laboratory-scale synthesis of thiosulfinates involves the controlled oxidation of the corresponding disulfide.

Step-by-Step Methodology:

-

Dissolution: Dissolve dimethyl disulfide in a suitable solvent such as dichloromethane or chloroform.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Oxidation: Slowly add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the desired product and avoid over-oxidation to the thiosulfonate.

-

Workup: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Dissolve the purified sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Mass Spectrometry: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of methyl methanethiosulfinate. While experimental ¹H NMR and IR spectra are not widely published, the predicted data, in conjunction with the definitive mass spectrometry fragmentation pattern, offer a robust framework for researchers. The provided synthesis and analysis protocols serve as a practical starting point for the preparation and characterization of this important organosulfur compound.

References

-

PubChem. Methyl methanethiosulfinate. [Link]

-

NIST. S-Methyl methanethiosulfinate. [Link]

-

Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of (Methanesulfinylsulfanyl)methane

Introduction: The Analytical Significance of (Methanesulfinylsulfanyl)methane

This compound, more commonly known as dimethyl disulfide (DMDS), is a volatile organic sulfur compound with the chemical formula CH₃SSCH₃. It is characterized by a distinct garlic-like odor and is a naturally occurring compound emitted by various plants, bacteria, and fungi.[1] In industrial settings, DMDS is utilized as a soil fumigant, a sulfiding agent in refineries, and in the manufacturing of pesticides.[1][2]

Given its prevalence in both natural and industrial environments, as well as its potential impact on food aroma, environmental quality, and industrial processes, the accurate quantification of DMDS is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the analytical methodologies for the precise and reliable quantification of DMDS in various matrices. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights gleaned from field experience to ensure robust and reproducible results.

Physicochemical Properties of Dimethyl Disulfide

A thorough understanding of the physicochemical properties of DMDS is fundamental to developing effective analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂H₆S₂ | [1] |

| Molar Mass | 94.19 g/mol | [1] |

| Boiling Point | 109-110 °C | [1] |

| Melting Point | -85 °C | [1] |

| Vapor Pressure | 3.8 kPa (at 25 °C) | [1] |

| Water Solubility | 2.5 g/L (at 20 °C) | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Unpleasant, garlic-like | [1] |

The high volatility and distinct chemical nature of DMDS necessitate specific considerations in sample collection, preparation, and analysis to prevent analyte loss and ensure accurate quantification.

Core Analytical Strategy: Gas Chromatography

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile compounds like DMDS. Its ability to separate complex mixtures of volatile substances with high resolution makes it the ideal platform for DMDS quantification. The choice of detector coupled with the GC system is critical and is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Choosing the Right Detector: A Comparative Overview

The selection of a suitable detector is a critical decision in method development. Here, we compare the most common detectors used for DMDS analysis:

| Detector | Principle | Selectivity for Sulfur | Sensitivity | Common Applications |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | High (with Selected Ion Monitoring) | Very High (pg to fg range) | Broad applicability, including complex matrices like soil, food, and biological samples.[3] |

| Flame Photometric Detector (FPD) | Emission of light from sulfur compounds in a hydrogen-rich flame. | High | High (ppb range) | Environmental monitoring (air, water) and analysis of beverages.[4][5] |

| Pulsed Flame Photometric Detector (PFPD) | Pulsed flame enhances sensitivity and reduces quenching effects. | Very High | Very High (sub-ppb range) | Trace level analysis in petrochemicals and environmental samples. |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame. | Low (responds to most organic compounds) | High | General purpose, suitable for samples where DMDS is a major component and interferences are minimal.[6] |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescent reaction of sulfur compounds with ozone. | Extremely High | Very High (ppb to ppt range) | Demanding applications requiring high selectivity and sensitivity for sulfur compounds. |

Expert Insight: For routine analysis in complex matrices where high selectivity is paramount, GC-MS is often the method of choice due to its ability to provide structural confirmation. For applications demanding high sensitivity to sulfur compounds specifically, FPD, PFPD, and SCD are superior choices.

Application Protocol 1: Quantification of DMDS in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of DMDS residues in soil, a common application in environmental monitoring and agricultural research.

Rationale and Experimental Design

The volatility of DMDS necessitates a sample preparation method that minimizes analyte loss. This protocol utilizes a robust solvent extraction method followed by direct injection into the GC-MS system. Dichloromethane is an effective extraction solvent for DMDS from soil matrices.[3]

Caption: Workflow for DMDS analysis in soil by GC-MS.

Materials and Reagents

-

Dimethyl disulfide (analytical standard)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

20 mL headspace vials with PTFE-lined septa

-

Syringe filters (0.22 µm, PTFE)

-

GC vials with inserts

Step-by-Step Protocol

-

Sample Preparation:

-

Homogenize the soil sample to ensure uniformity.

-

Weigh 5.0 g of the homogenized soil into a 20 mL headspace vial.

-

Add 10.0 mL of dichloromethane to the vial.

-

For quality control, prepare spiked samples by adding a known amount of DMDS standard solution to soil samples.

-

Seal the vial and shake vigorously for 1 minute.

-

Place the vial on a shaker for 30 minutes at room temperature.

-

Allow the soil to settle, then carefully transfer the dichloromethane supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 10 °C/min

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: m/z 94 (quantifier), 47, 79 (qualifiers)

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of DMDS in dichloromethane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).

-

Inject the calibration standards to generate a calibration curve by plotting the peak area of the quantifier ion (m/z 94) against the concentration.

-

Analyze the sample extracts and quantify the DMDS concentration using the generated calibration curve.

-

Expected Performance

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.015 mg/kg | [3] |

| Limit of Quantification (LOQ) | 0.05 mg/kg | [3] |

| Linearity (R²) | > 0.99 | [3] |

| Recovery | 84 - 101.5% | [3] |

| Retention Time | ~5.0 min | [3] |

Application Protocol 2: Quantification of DMDS in Water by Headspace Solid-Phase Microextraction (HS-SPME) and GC-FPD

This protocol details a sensitive and solvent-free method for the determination of trace levels of DMDS in aqueous samples, such as freshwater or drinking water.

Rationale and Experimental Design

HS-SPME is an equilibrium-based pre-concentration technique that is ideal for volatile compounds in liquid matrices. The choice of SPME fiber is crucial for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to volatile and semi-volatile compounds, including sulfur compounds.[7] The Flame Photometric Detector (FPD) offers high selectivity and sensitivity for sulfur-containing analytes.[5]

Caption: Workflow for DMDS analysis in water by HS-SPME-GC-FPD.

Materials and Reagents

-

Dimethyl disulfide (analytical standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Ultrapure water

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

SPME fiber holder

Step-by-Step Protocol

-

SPME Fiber Conditioning:

-

Before first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270 °C) for 30-60 minutes.

-

Recondition the fiber for 5-10 minutes before each analysis.

-

-

Sample Preparation:

-

Place 10.0 mL of the water sample into a 20 mL headspace vial.

-

Add 2.0 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, which decreases the solubility of DMDS and promotes its partitioning into the headspace ("salting out" effect).

-

Seal the vial immediately.

-

For quality control, prepare spiked samples by adding a known amount of DMDS standard solution to ultrapure water.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to 50 °C.

-

Allow the sample to equilibrate for 15 minutes with gentle agitation.

-

Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 50 °C.

-

-

GC-FPD Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Detector: Flame Photometric Detector (FPD) in sulfur mode (393 nm filter)

-

Column: DB-SULFUR SCD (30 m x 0.32 mm, 4.0 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless, with the SPME fiber desorbed for 2 minutes.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes

-

Ramp to 220 °C at 15 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min

-

Detector Temperatures: 250 °C

-

FPD Gas Flows: Hydrogen and air flows as recommended by the manufacturer for optimal sulfur response.

-

-

Calibration and Quantification:

-

Prepare a series of aqueous calibration standards of DMDS (e.g., 1, 5, 10, 50, 100 ng/L).

-

Subject each calibration standard to the same HS-SPME and GC-FPD analysis procedure as the samples.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Quantify the DMDS concentration in the water samples using the calibration curve.

-

Expected Performance

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 3 ng/L | [5] |

| Limit of Quantification (LOQ) | 10 ng/L | [5] |

| Linearity (R²) | > 0.99 | [8] |

| Recovery | 91 - 99% | [8] |

| Retention Time | ~14.2 min | [8] |

Application Protocol 3: Quantification of DMDS by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)